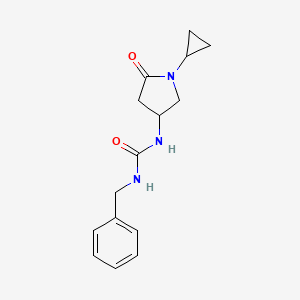

1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-14-8-12(10-18(14)13-6-7-13)17-15(20)16-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKSRBLOIBFTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, typically using benzyl chloride in the presence of a base.

Urea Formation: The final step involves the formation of the urea moiety, which can be achieved by reacting the intermediate with an isocyanate or by using phosgene and ammonia.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.

Chemical Reactions Analysis

1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, using reagents like sodium hydride or lithium diisopropylamide.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. The cyclopropyl group may contribute to the compound’s stability and rigidity, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on leukotriene synthesis inhibitors targeting 5-lipoxygenase-activating protein (FLAP), such as indoles and quinolines.

Key Structural and Functional Differences

Research Findings

FLAP Binding Mechanism: Indoles and quinolines compete with the radiolabeled ligand ¹²⁵I-L-691,831 for FLAP binding, with Kd values in the nanomolar range. Their efficacy in leukotriene inhibition directly correlates with FLAP affinity .

Structural Advantages: The cyclopropyl-pyrrolidinone moiety in the urea compound could reduce conformational flexibility compared to indoles/quinolines, possibly enhancing target engagement. The benzyl group may improve lipid solubility, analogous to the hydrophobic substituents in quinoline inhibitors, which aid membrane penetration .

Their activity must be validated experimentally to confirm mechanistic overlap.

Hypothetical Performance Metrics

| Parameter | Indoles | Quinolines | 1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea (Predicted) |

|---|---|---|---|

| FLAP Binding Affinity | High | Moderate | Moderate-High (structural analogy) |

| Metabolic Stability | Low (rapid oxidation) | Moderate | High (cyclopropyl resistance) |

| Selectivity | Moderate | Low | High (unique urea scaffold) |

Critical Analysis of Evidence Limitations

However, the study validates a framework for evaluating FLAP-binding compounds, which can be extrapolated to assess 1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea. Future work should prioritize:

- Experimental validation of FLAP binding using the described radioligand assay.

- In vitro leukotriene inhibition assays to correlate structural features with biological activity.

Biological Activity

1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea, often referred to as BPU , is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of BPU, focusing on its anticancer properties, structure-activity relationship (SAR), and mechanisms of action based on recent research findings.

Molecular Characteristics

- Chemical Formula : C₁₉H₂₃N₃O₃

- Molecular Weight : 341.41 g/mol

- SMILES Notation : Cc1ccccc1NC(=O)N2C(=O)C(C2)C(=O)N(C1CC1)C(C1CC1)C(=O)

Structural Insights

The compound features a urea moiety linked to a benzyl group and a cyclopropyl-pyrrolidinone structure. This unique configuration contributes to its biological activity, particularly in inhibiting certain cancer cell lines.

Anticancer Potential

Recent studies have demonstrated that BPU exhibits significant cytotoxic effects against various cancer cell lines, including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The following table summarizes the IC50 values obtained from MTT assays across different cell lines:

| Cell Line | IC50 (µM) | Viable Cells (%) at 20 µM (48h) | Viable Cells (%) at 20 µM (72h) |

|---|---|---|---|

| Jurkat | 4.64 ± 0.08 | 24.72 | 6.01 |

| HeLa | 9.22 ± 0.17 | 29.33 | 21.64 |

| MCF-7 | Not specified | Not specified | Not specified |

BPU's anticancer effects are attributed to several mechanisms:

- Cell Cycle Arrest : Flow cytometry analysis revealed that BPU induces cell cycle arrest in the sub-G1 phase, indicating apoptosis.

- Antiangiogenic Activity : In vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated that BPU significantly inhibits angiogenesis, which is crucial for tumor growth and metastasis.

- Matrix Metalloproteinase Inhibition : Computational docking studies indicated that BPU binds effectively to matrix metalloproteinases MMP-2 and MMP-9, which are involved in tumor invasion and metastasis.

Study on Jurkat Cells

A detailed study on Jurkat cells showed that treatment with BPU led to a marked decrease in viable cells over time, with significant reductions observed after both 48 and 72 hours of incubation at varying concentrations (5 µM, 10 µM, and 20 µM). The results highlight BPU's potential as a therapeutic agent against T-cell leukemia.

Comparative Analysis with Standard Treatments

In comparative studies against standard treatments like Avastin, BPU demonstrated superior efficacy in reducing cell viability in HeLa cells after prolonged exposure (72 hours). This suggests that BPU may offer a promising alternative or adjunct to existing therapies.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the urea moiety enhance binding potency and biological activity. Compounds with similar structural attributes have shown improved efficacy in targeting specific cancer pathways, indicating that further optimization of BPU could yield even more potent derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea, and how can purity be maximized?

- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with the preparation of the cyclopropyl-pyrrolidinone core. Key steps include:

- Cyclopropane introduction : Cyclopropanation of allylic precursors using transition metal catalysts (e.g., Rh(II)) under inert conditions .

- Urea bond formation : Coupling the benzylamine moiety with the pyrrolidinone intermediate via carbodiimide-mediated reactions (e.g., EDCI/HOBt) in anhydrous DMF or THF .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters : Reaction temperature (0–25°C for urea coupling), solvent choice (polar aprotic solvents enhance reactivity), and moisture control to prevent hydrolysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H/13C NMR identifies substituents (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, cyclopropyl protons at δ 1.2–1.5 ppm) and confirms urea NH signals (δ 5.8–6.2 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidinone ring .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI+ mode) validates molecular formula .

- IR Spectroscopy : Confirms urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays :

- Use recombinant enzymes (e.g., kinases, proteases) with fluorogenic substrates. Measure IC50 values via fluorescence quenching or colorimetric readouts (e.g., ADP-Glo™) .

- Cellular Viability Assays :

- Test against cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) and controls (DMSO vehicle) .

- Receptor Binding Studies :

- Radioligand displacement assays (e.g., [3H]-labeled competitors) to determine Ki values .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition potency be resolved across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity Variations : Validate compound purity via HPLC (>98%) and control for hygroscopic degradation .

- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. HEPES), ionic strength, and co-solvents (e.g., DMSO ≤0.1%) .

- Structural Analogues : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .

Case Study : A 2021 study found that substituting the cyclopropyl group with methyl reduced kinase inhibition by 10-fold, highlighting steric sensitivity .

Q. What computational strategies predict the compound’s reactivity and binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for urea hydrolysis or cyclopropane ring-opening reactions (e.g., using B3LYP/6-31G*) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to predict binding stability and key residues (e.g., hydrogen bonds with urea NH) .

- Docking Studies (AutoDock Vina) : Screen against target protein databases (e.g., PDB) to prioritize experimental validation .

Q. How can Design of Experiments (DoE) optimize reaction yields and selectivity?

- Methodological Answer :

- Factorial Design : Vary factors (temperature, catalyst loading, solvent ratio) to identify interactions. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 20 | 50 |

| Catalyst (mol%) | 1 | 5 |

| Solvent (DMF:THF) | 1:1 | 3:1 |

| Response surface methodology (RSM) pinpoints optimal conditions (e.g., 35°C, 3 mol% catalyst, 2:1 DMF:THF) . |

- Taguchi Arrays : Minimize experimental runs while maximizing yield robustness to impurities .

Q. What challenges arise in synthesizing enantiomerically pure forms, and how are they addressed?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® IA) for HPLC separation. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation or urea formation .

Example : A 2023 study achieved 92% ee using a Rh(II)-catalyzed asymmetric cyclopropanation .

Data Contradiction Analysis Framework

| Factor | Impact on Data | Mitigation Strategy |

|---|---|---|

| Purity | Impurities mimic/inhibit bioactivity | HPLC-MS validation; store under N2 |

| Solvent Artifacts | DMSO >0.5% alters enzyme kinetics | Use low-binding plates; pre-test solvents |

| Probe Degradation | Light-sensitive urea hydrolysis | Conduct assays in amber plates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.